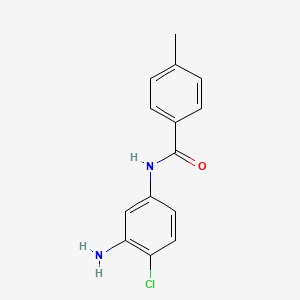

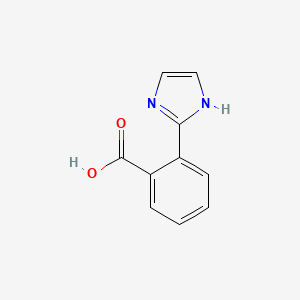

N-(3-氨基-4-氯苯基)-4-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzamide derivatives often involves the condensation of benzoic acid derivatives with amines or the modification of existing benzamide compounds. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative . Similarly, the synthesis of 4-amino-N-[3-(2-hydroxyethyl)sulfonylsulfatide]phenylbenzamide was achieved through hydrogenation and esterification starting from 4-nitro-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide . These methods could potentially be adapted for the synthesis of "N-(3-Amino-4-chlorophenyl)-4-methylbenzamide."

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction, NMR, and DFT calculations. For example, the crystal structure of a related compound was determined to belong to the tetragonal system, and the optimized geometric bond lengths and angles were compared with X-ray diffraction values . These techniques could be used to analyze the molecular structure of "N-(3-Amino-4-chlorophenyl)-4-methylbenzamide."

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including nucleophilic substitution, cyclization, and hydrogenation. For instance, the synthesis of nitro-free 3-aminobenzothiophenes from 2,4,6-trinitrobenzamide involved nucleophilic substitution followed by Thorpe-Ziegler cyclization . The reductive chemistry of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide highlighted the electron-affinic nature of the nitro groups and their reduction to amines . These reactions could be relevant to the chemical behavior of "N-(3-Amino-4-chlorophenyl)-4-methylbenzamide."

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents like chloro, methoxy, and nitro groups can affect these properties. For example, the antiproliferative activity of a benzamide derivative was attributed to its molecular electrostatic potential and intermolecular interactions as analyzed by Hirshfeld surface analysis . The physical and chemical properties of "N-(3-Amino-4-chlorophenyl)-4-methylbenzamide" would likely be influenced by the amino and chloro substituents on the phenyl ring and the methyl group on the benzamide moiety.

科学研究应用

合成和药用化学

N-(3-氨基-4-氯苯基)-4-甲基苯甲酰胺参与了各种具有潜在药用应用的化合物的合成。例如,该化合物已被用于制备广谱蛋白激酶抑制剂,展示了一种混合流动和微波方法,提高了总产率和原子经济性,减少了对广泛纯化步骤的需求 (Russell et al., 2015)。此外,类似化合物的衍生物在与硫脲半卡巴肼反应时已显示出产生5-氨基-2-肼基-1,3-噻唑的潜力,表明了在不同化学应用中的潜力 (Balya et al., 2008)。

抗癌研究

在抗癌研究领域,与N-(3-氨基-4-氯苯基)-4-甲基苯甲酰胺结构相关的化合物,如AZD4877,已被确定为有效的动力蛋白激酶纺锤蛋白(KSP)抑制剂。这些化合物表现出显著的生化效力和药理特性,有利于用于癌症治疗的临床开发,突显了相关化学实体在治疗应用中的潜力 (Theoclitou et al., 2011)。

材料科学与工程

在材料科学中,类似化合物的热稳定性,如2-氨基-3,5-二氯-N-甲基苯甲酰胺(ADMBA),已被使用动态DSC曲线和AKTS动力学软件进行研究。这项研究为这类化合物的热分解和稳定性提供了见解,这对它们在各种工程和材料科学领域的应用至关重要 (Cong & Cheng, 2021)。

化学合成和表征

已报道了对与N-(3-氨基-4-氯苯基)-4-甲基苯甲酰胺结构相似的氚标记N-取代苯甲酰胺的合成和表征。这些研究对于推进对苯甲酰胺衍生物的化学反应和性质的理解至关重要,有助于有机化学和药物开发领域的进一步发展 (Hong et al., 2015)。

安全和危害

属性

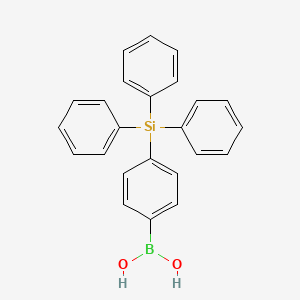

IUPAC Name |

N-(3-amino-4-chlorophenyl)-4-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c1-9-2-4-10(5-3-9)14(18)17-11-6-7-12(15)13(16)8-11/h2-8H,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STEZLDNFHQCPMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Amino-4-chlorophenyl)-4-methylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Amino-phenyl)-5-benzo[1,3]dioxol-5-YL-1H-pyrazole-3-carboxylic acid](/img/structure/B1340266.png)

![[4-(Difluoromethoxy)-3-ethoxyphenyl]methanol](/img/structure/B1340313.png)